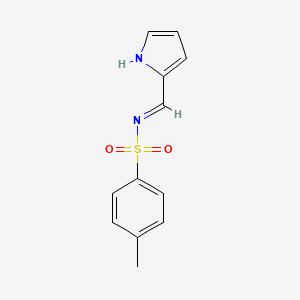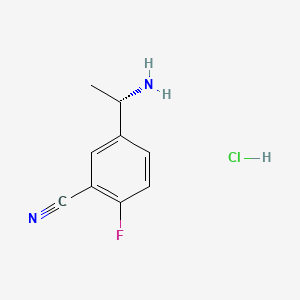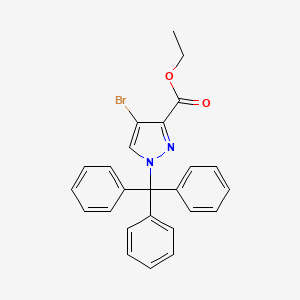
Potassium 2,2-Dicyano-1-ethoxyethenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2,2-Dicyano-1-ethoxyethenolate is an organic compound with the molecular formula C6H5KN2O2 It is known for its unique structural properties and its ability to form coordination polymers with various metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2,2-Dicyano-1-ethoxyethenolate can be synthesized through the reaction of ethyl cyanoacetate with potassium hydroxide. The reaction typically involves the following steps:
- Dissolving ethyl cyanoacetate in an appropriate solvent such as ethanol.
- Adding potassium hydroxide to the solution and stirring the mixture at room temperature.
- Allowing the reaction to proceed for a specified period, usually several hours.
- Isolating the product by filtration and washing with a suitable solvent to remove impurities.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2,2-Dicyano-1-ethoxyethenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions. The conditions depend on the specific reagents and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Potassium 2,2-Dicyano-1-ethoxyethenolate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 2,2-Dicyano-1-methoxyethenolate: Similar in structure but with a methoxy group instead of an ethoxy group.
Sodium 2,2-Dicyano-1-ethoxyethenolate: Similar in structure but with sodium instead of potassium.
Lithium 2,2-Dicyano-1-ethoxyethenolate: Similar in structure but with lithium instead of potassium.
Uniqueness
Potassium 2,2-Dicyano-1-ethoxyethenolate is unique due to its specific combination of functional groups and its ability to form stable coordination complexes with a wide range of metal ions. This versatility makes it valuable for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C6H5KN2O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
potassium;2,2-dicyano-1-ethoxyethenolate |
InChI |
InChI=1S/C6H6N2O2.K/c1-2-10-6(9)5(3-7)4-8;/h9H,2H2,1H3;/q;+1/p-1 |
Clave InChI |
VPECMAWSZTYQJH-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=C(C#N)C#N)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



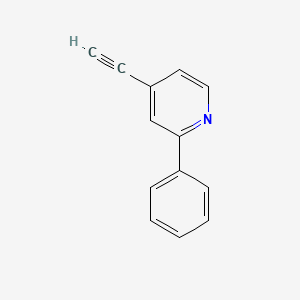
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
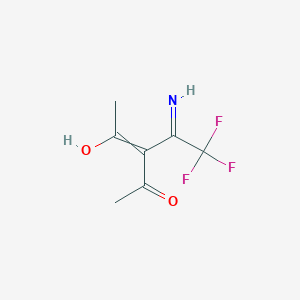

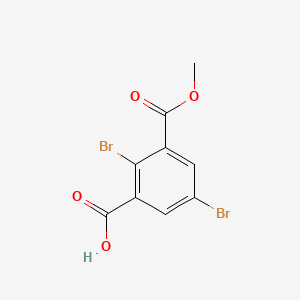
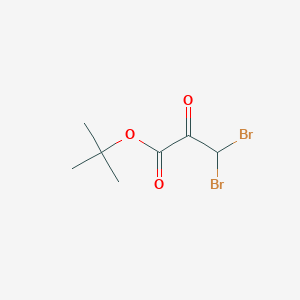
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)

